molecular formula C13H17ClN4OS B12169510 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B12169510
M. Wt: 312.82 g/mol
InChI Key: AWASFDWDSZUCGT-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a chloro group at position 2, a 2-methylpropyl (isobutyl) group at position 5, and a carboxamide-linked ethylimidazole moiety at position 2. Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The isobutyl chain likely influences lipophilicity, affecting membrane permeability and metabolic stability.

Properties

Molecular Formula

C13H17ClN4OS

Molecular Weight

312.82 g/mol

IUPAC Name

2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H17ClN4OS/c1-8(2)5-10-11(18-13(14)20-10)12(19)16-4-3-9-6-15-7-17-9/h6-8H,3-5H2,1-2H3,(H,15,17)(H,16,19)

InChI Key

AWASFDWDSZUCGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCC2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs with potentially enhanced biological activity.

Scientific Research Applications

Antimicrobial Activity

Initial studies have indicated that compounds with similar structures exhibit antimicrobial properties. The thiazole and imidazole rings are known for their effectiveness against various bacterial strains. Research has shown that derivatives of thiazoles often demonstrate significant antibacterial activity, suggesting that this compound may also possess similar properties.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer activities. For instance, compounds with thiazole moieties have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound could be explored further for its efficacy against different cancer cell lines.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Thiazoles are often involved in the inhibition of enzymes such as kinases and proteases, which are crucial in various signaling pathways relevant to diseases like cancer and inflammation. Investigating the inhibitory effects of this compound on specific enzymes could yield valuable insights into its therapeutic applications.

Case Study 1: Antimicrobial Screening

A study conducted by researchers at the University of Groningen evaluated a series of thiazole derivatives for their antibacterial properties. The results indicated that certain modifications to the thiazole structure led to enhanced activity against Gram-positive bacteria. This suggests that 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide could be a candidate for similar evaluations .

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole-based compounds and assessed their anticancer properties against human cancer cell lines. The findings revealed that specific substitutions on the thiazole ring significantly impacted cytotoxicity and selectivity towards cancer cells . This highlights the potential for 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide to be similarly effective.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole and Indole Moieties

describes N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (Compound 2) , which shares the imidazole-ethylamine backbone but replaces the thiazole with a pyridyl-imidazole system . Key differences include:

  • Core Heterocycle : The thiazole in the target compound provides a sulfur atom, which may enhance π-π stacking or redox activity compared to pyridine-based systems.
  • Substituents : The sulfonamide group in Compound 2 increases hydrophilicity, whereas the thiazole carboxamide in the target compound balances polarity with the lipophilic isobutyl group.
  • Biological Implications : Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), while thiazole carboxamides often target kinases or proteases.

Benzimidazole-Based Carboxamides

highlights 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide , a benzimidazole derivative with a fused benzene ring . Structural contrasts include:

  • Planarity: The benzimidazole’s fused aromatic system increases planarity, favoring intercalation with DNA or planar protein pockets.
  • Substituent Effects : Methoxy groups in the benzimidazole enhance electron-donating capacity, whereas the chloro and isobutyl groups in the thiazole derivative modulate steric and electronic properties differently.

Imidazole-Tetrazole Hybrids

references 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid, which combines imidazole with tetrazole and carboxylic acid groups . Notable distinctions:

  • Acidic Functional Groups : The tetrazole and carboxylic acid moieties confer high polarity and ionizability, contrasting with the neutral carboxamide and imidazole in the target compound.
  • Pharmacokinetics : The tetrazole’s ionizable nature may improve water solubility but limit blood-brain barrier penetration compared to the thiazole derivative’s balanced lipophilicity.

Thiazole-Containing Oxazolidinone Derivatives

describes thiazolylmethyl carbamates with oxazolidinone cores, such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate . Comparisons include:

  • Bioactivity: Oxazolidinones are associated with antibacterial activity (e.g., linezolid), whereas the target compound’s thiazole-carboxamide scaffold may prioritize kinase or protease inhibition.

Biological Activity

The compound 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a thiazole derivative with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Research indicates that compounds with similar structures often exhibit various biological activities through mechanisms such as enzyme inhibition, receptor modulation, and interaction with cellular pathways. Specifically, thiazole derivatives have been studied for their roles in inhibiting carbonic anhydrases (CAs) and other enzymes involved in metabolic processes.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines. For instance, a related compound showed a significant increase in apoptotic markers in MDA-MB-231 breast cancer cells. The increase in annexin V-FITC positive cells indicated that these compounds could effectively trigger programmed cell death, suggesting potential use in cancer therapy .

Enzyme Inhibition

Thiazole derivatives have been reported to inhibit specific enzymes such as carbonic anhydrases. For example, one study found that certain thiazole-based compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating their selectivity and potency . Such inhibition can disrupt tumor growth and provide therapeutic benefits.

Antimicrobial Activity

Compounds similar to 2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide have also shown antimicrobial properties. The inhibition of bacterial growth through enzyme interference has been documented, indicating potential applications in treating infections .

Study on Apoptosis Induction

In a controlled laboratory setting, researchers treated MDA-MB-231 cells with various concentrations of thiazole derivatives. The results indicated that treatment led to a 22-fold increase in apoptotic cells compared to control groups. This suggests that the compound may be effective in targeting aggressive breast cancer cells .

Enzyme Inhibition Profile

A comparative study evaluated multiple thiazole derivatives for their inhibitory effects on carbonic anhydrases. The most potent inhibitors displayed IC50 values lower than 25 nM against CA IX, highlighting the potential for developing targeted therapies for conditions such as cancer and glaucoma .

Data Tables

Activity Type IC50 Value (nM) Cell Line/Target Reference
Carbonic Anhydrase IX10.93 - 25.06Enzyme Inhibition
Apoptosis InductionSignificant IncreaseMDA-MB-231
AntimicrobialVariableVarious Bacteria

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